molecular formula C22H25NO6 B118152 N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide CAS No. 209810-38-8

N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide

Cat. No.: B118152
CAS No.: 209810-38-8
M. Wt: 399.4 g/mol
InChI Key: IAKHMKGGTNLKSZ-UHFFFAOYSA-N
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Description

Colchicine is a plant alkaloid that is widely used for treatment of gout. Colchicine has not been associated with acute liver injury or liver test abnormalities except with serious overdoses.
Colchicine appears as odorless or nearly odorless pale yellow needles or powder that darkens on exposure to light. Used to treat gouty arthritis, pseudogout, sarcoidal arthritis and calcific tendinitis. (EPA, 1998)
Colchicine is an alkaloid that is a carbotricyclic compound comprising 5,6,7,9-tetrahydrobenzo[a]heptalene having four methoxy substituents at the 1-, 2-, 3- and 10-positions as well as an oxo group at the 9-position and an acetamido group at the 7-position. It has been isolated from the plants belonging to genus Colchicum. It has a role as a microtubule-destabilising agent and a plant metabolite. It is a carbotricyclic compound, an alkaloid, an aromatic ether and a member of acetamides.

Mechanism of Action

Target of Action

The primary target of Colchicine is the protein tubulin . Tubulin is a globular protein and is the main component of microtubules in the cell. These microtubules are crucial for various cellular processes including maintenance of cell shape, signaling, division, migration, and cellular transport .

Mode of Action

Colchicine exerts its unique action mainly through the inhibition of microtubule polymerization . By binding to tubulin, Colchicine prevents the polymerization of tubulin into microtubules . This disruption of microtubule assembly leads to subsequent downregulation of multiple inflammatory pathways and modulation of innate immunity .

Biochemical Pathways

Colchicine affects several biochemical pathways. It inhibits neutrophil chemotaxis, adhesion, and superoxide production . It also inhibits the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome and interleukin (IL)1β processing and release . These actions result in the suppression of inflammation, which is beneficial in conditions like gout and familial Mediterranean fever .

Pharmacokinetics

Colchicine is a tricyclic, lipid-soluble alkaloid that is predominantly metabolized in the gastrointestinal tract . Two proteins, P-glycoprotein (P-gp) and CYP3A4, play a pivotal role in governing its pharmacokinetics . The oral bioavailability of Colchicine is approximately 50% , and it has a narrow therapeutic index .

Result of Action

The molecular and cellular effects of Colchicine’s action include the attenuation of neutrophil adhesion and migration, the inhibition of inflammatory mediator release, and the modulation of innate immunity . These effects lead to the suppression of inflammation and provide relief in conditions like gout and familial Mediterranean fever .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Colchicine. For instance, the presence of other drugs can affect the metabolism of Colchicine, as it is metabolized by cytochrome 3A4, which can be inhibited by many drugs, leading to Colchicine intoxication when given concomitantly . Therefore, caution should be exercised when such medications are added. Furthermore, the efficacy of Colchicine can be affected by the patient’s liver and kidney functions .

Biochemical Analysis

Biochemical Properties

(R/S)-Colchicine interacts with various enzymes, proteins, and other biomolecules. Its primary target is tubulin, a globular protein that is the main constituent of microtubules in cells . (R/S)-Colchicine binds to the β-tubulin subunit of microtubules, preventing their polymerization and leading to the disruption of the microtubule network within the cell . This interaction inhibits mitosis, cell division, and other cellular processes that rely on the microtubule network .

Cellular Effects

The effects of (R/S)-Colchicine on cells are primarily due to its impact on the microtubule network. By disrupting microtubule dynamics, (R/S)-Colchicine can inhibit cell division, alter cell shape, and impact intracellular transport . It can also influence cell signaling pathways and gene expression, particularly those related to cell cycle progression and apoptosis .

Molecular Mechanism

The molecular mechanism of action of (R/S)-Colchicine involves its binding to the β-tubulin subunit of microtubules. This binding prevents the addition of further tubulin dimers, thereby inhibiting the polymerization of microtubules . The disruption of microtubule dynamics can lead to cell cycle arrest, changes in cell morphology, and induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (R/S)-Colchicine can change over time. Initially, cells exposed to (R/S)-Colchicine may show alterations in shape and reduced motility due to the disruption of the microtubule network . Over longer periods, (R/S)-Colchicine can induce cell cycle arrest and apoptosis . The compound is relatively stable, but it may undergo some degradation over time .

Dosage Effects in Animal Models

In animal models, the effects of (R/S)-Colchicine can vary with dosage. At low doses, (R/S)-Colchicine primarily disrupts microtubule dynamics, leading to alterations in cell shape and function . At higher doses, it can induce cell cycle arrest and apoptosis, and may also cause adverse effects such as gastrointestinal upset and bone marrow suppression .

Metabolic Pathways

(R/S)-Colchicine is metabolized primarily in the liver, with cytochrome P450 enzymes playing a key role in its biotransformation . The metabolic pathways of (R/S)-Colchicine involve demethylation and deacetylation reactions, leading to the formation of several metabolites .

Transport and Distribution

(R/S)-Colchicine is distributed throughout the body after absorption, with high concentrations found in leukocytes and the liver . It is transported into cells via passive diffusion, and its distribution within cells is influenced by its binding to tubulin .

Subcellular Localization

Within cells, (R/S)-Colchicine localizes primarily to the cytoplasm due to its binding to tubulin . It can also be found in the nucleus, where it may influence gene expression . The subcellular localization of (R/S)-Colchicine can impact its activity and function, with effects on cell shape, division, and intracellular transport .

Properties

IUPAC Name

N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKHMKGGTNLKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274387, DTXSID80859058
Record name Colchine
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Record name (±)-Colchicine
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Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Colchicine
Source Human Metabolome Database (HMDB)
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Solubility

2.76e-02 g/L
Record name Colchicine
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Record name Colchicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The exact mechanism of action of colchicine has not been fully established, however likely occurs via the downstream inhibition of inflammation caused by tubulin disruption. Studies have implied that that colchicine causes disruption of the inflammasome complex that is present in both monocytes and neutrophils, which normally leads to the activation of interleukin-1, an important mediator of inflammation. In addition to the above actions, colchicine acts to interfere with pathways including neutrophil adhesion and recruitment, superoxide production, the RhoA/Rho effector kinase (ROCK) pathway, as well as a type of nuclear factor κΒ (NF-κΒ) pathway, reducing inflammation. On a molecular level, colchicine can be described as an anti-mitotic drug, blocking the mitotic activity cells in the metaphase part of the cell cycle. Specifically, colchicine binds to tubulin, forming complexes that bind to microtubules. This stops their elongation. At low concentrations, colchicine stops microtubule growth and, at elevated concentrations, colchicine causes the depolymerization of microtubules.
Record name Colchicine
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CAS No.

54192-66-4, 64-86-8, 209810-38-8
Record name N-(5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)acetamide
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Record name Colchicine
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Record name Colchine
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Record name (±)-Colchicine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Colchicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150-160, 156 °C
Record name Colchicine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01394
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Colchicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

FIG. 6 illustrates how alternative colchine derivatives were prepared. For example, thiocholcine (compound IX) was prepared by reacting colchicine with sodium methyl sulfide (Velluz). Another colchicine derivative, 10-demethoxy-10-ethoxycolchicine (compound X) can be prepared by reacting colchicine with sodium ethoxide to generate 10-demethoxy-10-ethoxycolchicine. Colchicinamide (compound XI) can be formed by reaction of colchicine with ammonia in methanol (Lettre). Colchicinamide can be further reacted with ethyliodide to generate 10-demethoxy-10-ethylaminocolchicine (compound XII) (Bishop). Alternatively, 10-demethoxy-10-ethylaminocolchicine (compound XII) can be prepared directly from colchicine by reaction with ethylamine (Lettre).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide
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N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide
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N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide
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N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide
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N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide
Reactant of Route 6
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N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide

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